N-(1-adamantyl)acrylamide

Vue d'ensemble

Description

“N-(1-adamantyl)acrylamide” is a synthetic organic compound that belongs to the class of adamantane derivatives . It is a hydrophobic monomer forming a water-soluble inclusion complex with statistically methylated-β-cyclodextrin .

Synthesis Analysis

N-(1-adamantyl)acrylamide has been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .

Molecular Structure Analysis

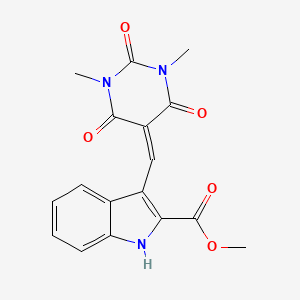

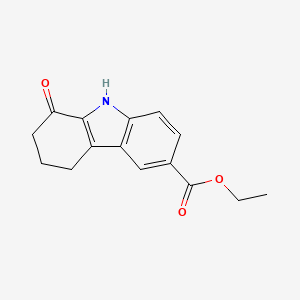

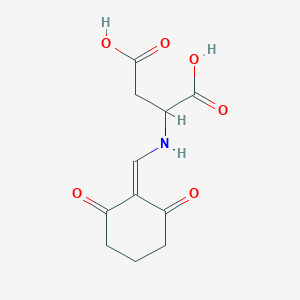

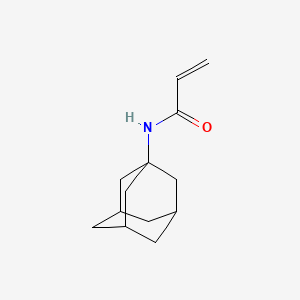

The molecular formula of N-(1-adamantyl)acrylamide is C13H19NO, and its molecular weight is 205.30 . The structure of N-(1-adamantyl)acrylamide contains total 36 bond(s); 17 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 4 six-membered ring(s), 3 eight-membered ring(s), and 1 secondary amide(s) (aliphatic) .

Chemical Reactions Analysis

N-(1-adamantyl)acrylamide has been used in the synthesis of highly crosslinked macroporous amphiphilic N-adamantyl-functionalized mixed-mode acrylamide-based monolithic stationary phases for capillary electrochromatography .

Physical And Chemical Properties Analysis

N-(1-adamantyl)acrylamide is a solid at 20 degrees Celsius . It is light-sensitive and air-sensitive, and should be stored under inert gas .

Applications De Recherche Scientifique

Capillary Electrochromatography Applications : N-(1-adamantyl)acrylamide is used in the synthesis of mixed-mode acrylamide-based monolithic stationary phases for capillary electrochromatography (CEC). It forms a water-soluble inclusion complex with statistically methylated-β-cyclodextrin, which aids in the reversed- and normal-phase mode of CEC with both polar and non-polar analytes (Al-Massaedh & Pyell, 2013).

Formation of Physical Hydrogels : N-(1-adamantyl)acrylamide is used to create hydrogels via host−guest interactions of β-cyclodextrin polymers and copolymers. These hydrogels' viscosity can be influenced by various factors like concentration, carbon spacer chain length, pH value, or β-cyclodextrin polymer conformation (Koopmans & Ritter, 2008).

Breast Cancer Research : In breast cancer cell studies, adamantyl antiestrogens derived from N-(1-adamantyl)acrylamide displayed a range of efficacies and potencies as antiproliferative agents. These compounds, with varying structures, showed significant differences in activity, highlighting the importance of structural modifications in drug development (Min et al., 2017).

3D Cell Culture Applications : N-(1-adamantyl)acrylamide is utilized in the synthesis of self-assembled supramolecular hybrid hydrogel materials for 3D cell culture. These hydrogels, formed through host-guest interaction, have shown good cytocompatibility and have been successfully used as scaffolds for various cell cultures (Ren et al., 2020).

Drug Delivery and Polymer Science : It plays a role in controlling the association of polymers for drug delivery. For example, it's used in hydrophobically modified poly(N-isopropylacrylamide) where its complexation with cyclodextrin polymers triggers thermosensitive properties, important in targeted drug delivery and other polymer-based applications (Wintgens et al., 2005).

Photopolymerization and Material Properties : The monomer 1-adamantyl acrylate, related to N-(1-adamantyl)acrylamide, has been studied for its photopolymerization characteristics, showing potential for applications in materials with reduced polymerization shrinkage and higher thermal stability (Wang et al., 2012).

Wettability Control in Surface Chemistry : N-(1-adamantyl)acrylamide-modified surfaces have been explored for controlling surface wettability. This is significant in the development of smart surfaces and materials, especially in biomedical applications (Shi et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(1-adamantyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTMWGMSOKDCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968299 | |

| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-adamantyl)acrylamide | |

CAS RN |

19026-83-6, 5354-87-0 | |

| Record name | NSC169441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC140711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B7775611.png)